molecular formula C22H34GdN5O10 B219844 8-(3-Heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-yl acetate CAS No. 121820-32-4

8-(3-Heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-yl acetate

Cat. No.: B219844
CAS No.: 121820-32-4
M. Wt: 302.4 g/mol
InChI Key: TZXIQFAHBPZOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylpanaxydol belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Acetylpanaxydol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, acetylpanaxydol is primarily located in the membrane (predicted from logP). Outside of the human body, acetylpanaxydol can be found in tea. This makes acetylpanaxydol a potential biomarker for the consumption of this food product.

Properties

IUPAC Name

8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-4-6-7-8-11-14-18-19(22-18)15-12-9-10-13-17(5-2)21-16(3)20/h5,17-19H,2,4,6-8,11,14-15H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXIQFAHBPZOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1C(O1)CC#CC#CC(C=C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923974
Record name 8-(3-Heptyloxiran-2-yl)oct-1-ene-4,6-diyn-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121820-32-4
Record name 3-Acetylpanaxydol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121820324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(3-Heptyloxiran-2-yl)oct-1-ene-4,6-diyn-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetylpanaxydol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041204
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(3-Heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-yl acetate
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8-(3-Heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-yl acetate
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8-(3-Heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-yl acetate
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8-(3-Heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-yl acetate
Reactant of Route 5
8-(3-Heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-yl acetate
Reactant of Route 6
8-(3-Heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-yl acetate

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